molecular formula C16H15FN6O2S B2456791 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 921515-12-0

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2456791
CAS No.: 921515-12-0
M. Wt: 374.39
InChI Key: QICDQFBLVXOROR-UHFFFAOYSA-N
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Description

2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H15FN6O2S and its molecular weight is 374.39. The purity is usually 95%.
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Biological Activity

The compound 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide , often referred to as compound A , is a derivative of imidazo[2,1-c][1,2,4]triazole. This class of compounds has gained attention due to their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the biological activity of compound A based on various studies and research findings.

Chemical Structure and Properties

Compound A has the following chemical structure:

PropertyValue
Molecular FormulaC19H15F4N5OS
Molecular Weight437.42 g/mol
IUPAC NameThis compound
CAS Number921788-94-5

Biological Activity Overview

Compound A exhibits a range of biological activities primarily attributed to its ability to interact with various biological pathways:

Anticancer Activity

Research indicates that compounds within the imidazo[2,1-c][1,2,4]triazole class show significant anticancer properties. Specifically:

  • In vitro studies have demonstrated that compound A exhibits cytotoxic effects against several human cancer cell lines. For instance, it has been shown to inhibit the growth of cervical (SISO) and bladder (RT-112) cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM .
  • The mechanism of action involves inducing apoptosis in cancer cells, which is crucial for effective cancer treatment .

Antimicrobial Activity

The imidazo[2,1-c][1,2,4]triazole derivatives have also been noted for their antimicrobial properties:

  • Compound A and its analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of compound A is influenced by its structural features. Modifications to the fluorophenyl and isoxazole moieties can significantly alter potency and selectivity:

  • Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve cellular uptake .
  • Isomer Variations : Different isomers of compound A exhibit varying degrees of biological activity, indicating that slight structural changes can lead to significant pharmacological differences .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compound A:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of imidazo[2,1-c][1,2,4]triazole derivatives and evaluated their cytotoxicity against various cancer cell lines. Compound A emerged as one of the most potent candidates with a notable ability to induce apoptosis in resistant cancer cell types .
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, compound A demonstrated superior efficacy against certain bacterial strains resistant to conventional treatments. This positions it as a candidate for further development in antimicrobial therapies .

Properties

IUPAC Name

2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O2S/c1-10-8-13(21-25-10)18-14(24)9-26-16-20-19-15-22(6-7-23(15)16)12-4-2-11(17)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICDQFBLVXOROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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